molecular formula C7H7ClF2N2O B13309176 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine

2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine

Cat. No.: B13309176
M. Wt: 208.59 g/mol
InChI Key: LMHCCBZDCOBTQX-UHFFFAOYSA-N
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Description

2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine is a chemical compound with the molecular formula C7H7ClF2N2O and a molecular weight of 208.59 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine typically involves the reaction of 2-chloro-4-aminopyridine with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and targets involved would require further research and experimental validation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine is unique due to its specific substitution pattern and the presence of both chlorine and difluoroethoxy groups. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for research and development in various fields .

Properties

Molecular Formula

C7H7ClF2N2O

Molecular Weight

208.59 g/mol

IUPAC Name

2-chloro-6-(2,2-difluoroethoxy)pyridin-4-amine

InChI

InChI=1S/C7H7ClF2N2O/c8-5-1-4(11)2-7(12-5)13-3-6(9)10/h1-2,6H,3H2,(H2,11,12)

InChI Key

LMHCCBZDCOBTQX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1OCC(F)F)Cl)N

Origin of Product

United States

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